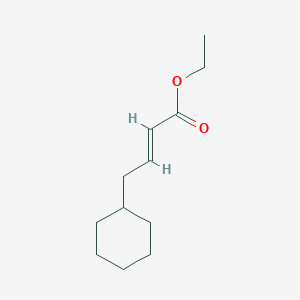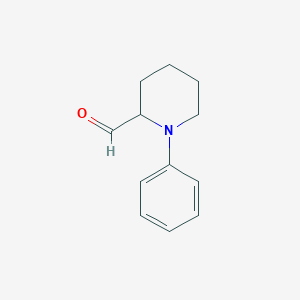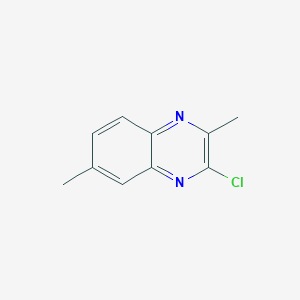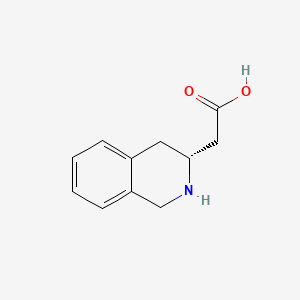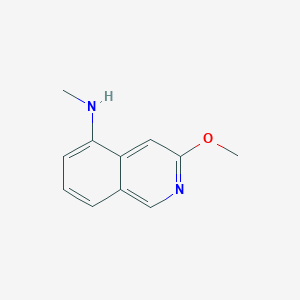
3-Methoxy-N-methylisoquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N-methylisoquinolin-5-amine is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 3-Methoxy-N-methylisoquinolin-5-amine can be achieved through several synthetic routes. One common method involves the methylation of 3-methoxyisoquinoline followed by amination. The reaction conditions typically include the use of methyl iodide as the methylating agent and ammonia or an amine as the aminating agent. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to improve yield and reduce reaction times .
Chemical Reactions Analysis
3-Methoxy-N-methylisoquinolin-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines or alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methoxy and amine groups in this compound can undergo substitution reactions with various electrophiles or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield N-oxides, while reduction with sodium borohydride may produce secondary amines .
Scientific Research Applications
3-Methoxy-N-methylisoquinolin-5-amine has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-methylisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
The exact molecular targets and pathways involved depend on the specific biological activity being studied. Researchers use various techniques, such as molecular docking and biochemical assays, to identify these targets and elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
3-Methoxy-N-methylisoquinolin-5-amine can be compared with other similar compounds, such as:
3-Methylisoquinolin-5-amine: This compound lacks the methoxy group present in this compound, which may result in different chemical and biological properties.
N-Methylisoquinolin-5-amine: This compound lacks the methoxy group and has a different substitution pattern, which may affect its reactivity and biological activity.
3-Methoxyisoquinolin-5-amine: This compound lacks the N-methyl group, which may influence its chemical stability and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-methoxy-N-methylisoquinolin-5-amine |
InChI |
InChI=1S/C11H12N2O/c1-12-10-5-3-4-8-7-13-11(14-2)6-9(8)10/h3-7,12H,1-2H3 |
InChI Key |
XOIBSGIQOHUVJB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC2=CN=C(C=C21)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


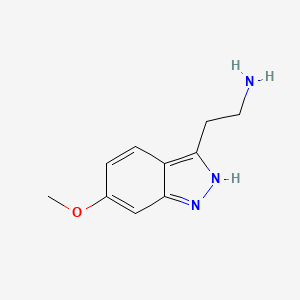
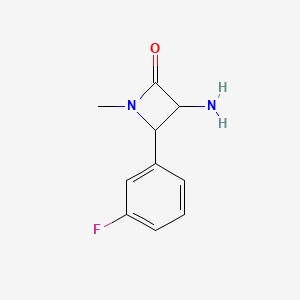

![4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11903797.png)
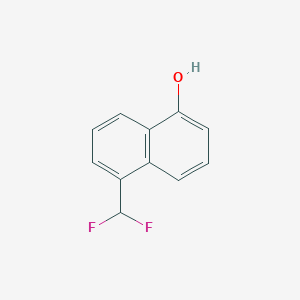

![6-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B11903816.png)
